2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-9-8-15(19-21)13-6-10-22(11-7-13)18(23)12-16-14-4-2-3-5-17(14)24-20-16/h2-5,8-9,13H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCUSQGSBKQQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
Benzoxazoles are conventionally synthesized via cyclocondensation of 2-aminophenols with carbonyl sources. For the 3-acetyl variant, 1,2-benzoxazole-3-carboxylic acid serves as a pivotal intermediate.
Method A: Carboxylic Acid to Acid Chloride
1,2-Benzoxazole-3-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently treated with chloroacetone in the presence of triethylamine to yield 3-(chloroacetyl)-1,2-benzoxazole.
Method B: Direct Acetylation
Alternative routes involve Friedel-Crafts acetylation of 1,2-benzoxazole using acetyl chloride and AlCl₃, though regioselectivity at the 3-position must be controlled via directing groups or optimized reaction conditions.
Preparation of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine
Functionalization of Piperidine at the 4-Position
Step 1: Synthesis of 4-Piperidone Derivatives
4-Piperidone is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP).
Coupling Strategies for Ethanone Bridge Formation
Nucleophilic Substitution
The piperidine nitrogen attacks the electrophilic carbon of 3-(chloroacetyl)-1,2-benzoxazole in a polar aprotic solvent (e.g., DMF, DMSO) with K₂CO₃ as a base. Heating at 80–100°C for 12–24 hours facilitates the reaction:
$$
\text{3-(Chloroacetyl)-1,2-benzoxazole} + \text{4-(1-Methyl-1H-pyrazol-3-yl)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Transition Metal-Catalyzed Amination
Drawing from protocols in EP4212522A1, a Buchwald-Hartwig coupling links the benzoxazole and piperidine fragments. A palladium catalyst (e.g., Pd₂(dba)₃) with Xantphos as a ligand facilitates the reaction between 3-bromoacetyl-1,2-benzoxazole and 4-(1-methyl-1H-pyrazol-3-yl)piperidine in toluene at 110°C:
$$
\text{3-Bromoacetyl-1,2-benzoxazole} + \text{4-(1-Methyl-1H-pyrazol-3-yl)piperidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}
$$
Optimization and Purification
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzoxazole ring.
Reduction: Reduction reactions could target the carbonyl group or the nitrogen-containing rings.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of N-oxides, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of the compound is , with a molecular weight of 283.35 g/mol. The structure features a benzoxazole moiety and a piperidine ring substituted with a pyrazole group, which are key to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing similar structural features have been evaluated for their efficacy against various bacterial and fungal strains. The presence of the benzoxazole and piperidine rings is believed to enhance their interaction with microbial targets, potentially leading to new antimicrobial agents .
Anticancer Potential
The compound shows promise in anticancer research. Preliminary studies suggest that it may inhibit specific pathways involved in cancer cell proliferation. The structural characteristics allow for interactions with cellular receptors or enzymes that are crucial in tumor growth and metastasis . Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .
Neuropharmacological Effects
The piperidine component of the compound is known for its neuroactive properties. Research indicates that derivatives may affect neurotransmitter systems, providing potential therapeutic effects for neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier enhances its applicability in neuropharmacology .
Synthesis and Characterization
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Benzoxazole Ring : This can be achieved through cyclization reactions involving ortho-amino phenols and carboxylic acids.
- Piperidine Synthesis : The piperidine ring can be synthesized through reductive amination or cyclization methods.
- Final Coupling Reaction : The final step involves coupling the benzoxazole derivative with the piperidine derivative to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of benzoxazole-piperidine compounds, several exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard agar dilution methods, revealing minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Anticancer Activity
A series of analogs based on this compound were tested for their anticancer properties against human cancer cell lines. Results showed that certain modifications to the piperidine moiety significantly improved cytotoxicity, indicating a structure-activity relationship that could guide further drug design efforts .
Mechanism of Action
The mechanism of action of “2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Modulation: The compound could act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Risperidone
- Structure : 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one.
- Molecular Formula : C23H27FN4O2.
- Molecular Weight : 410.48 g/mol.
- Key Features: Incorporates a 6-fluoro-benzoxazole and a pyrimidinone ring.
- Activity : Atypical antipsychotic with high affinity for serotonin (5-HT2A) and dopamine (D2) receptors. The fluorine atom enhances lipophilicity and receptor binding .
- Comparison: The target compound lacks risperidone’s pyrimidinone group and fluorine substitution, which may reduce CNS activity but improve metabolic stability.
1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
- Structure: Benzoxazole core with 5-fluoro substitution and ethanone-linked piperidine.
- Molecular Formula : C14H15FN2O2.
- Molecular Weight : 278.29 g/mol.
- Activity: Not explicitly stated, but fluorinated benzoxazoles are common in antifungal and antipsychotic agents .
- Comparison : The absence of the methylpyrazole group in this compound may limit its interaction with receptors requiring bulky substituents.
2-(1,2-Benzoxazol-3-yl)-1-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
- Structure : Features a methoxypyrimidinyl-oxy substituent on piperidine.
- Molecular Formula : C19H20N4O3.
- Molecular Weight : 368.4 g/mol.
- Key Features : The methoxypyrimidine group increases polarity and hydrogen-bonding capacity.
- Activity : Undocumented, but pyrimidine derivatives often exhibit antiviral or anticancer properties .
- Comparison : The methoxy group may enhance solubility compared to the target compound’s methylpyrazole, which could favor oral bioavailability.
Fungicidal Piperidine-Ethanone Derivatives
- Example : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one.
- Key Features : Thiazole and dihydroisoxazole substituents.
- Activity : Broad-spectrum fungicides for crop protection. The thiazole ring contributes to membrane disruption in fungi .
- Comparison : The target compound’s benzoxazole-pyrazole system lacks the thiazole moiety, likely redirecting its bioactivity away from antifungal effects.
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
Key Observations:
Substituent Impact: Fluorine: Present in risperidone and ’s compound, fluorine enhances lipophilicity and receptor affinity but may increase toxicity . Pyrazole vs. Pyrimidine: The target compound’s methylpyrazole may confer metabolic stability over risperidone’s pyrimidinone, which is prone to oxidation.
Bioactivity Trends :
- Benzoxazole-piperidine systems are prevalent in antipsychotics (e.g., risperidone) but require additional electronegative groups (e.g., fluorine) for CNS efficacy.
- Fungicidal activity correlates with thiazole or isoxazole substituents, absent in the target compound .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and the implications of its pharmacological properties based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions, including the formation of the benzoxazole core and subsequent functionalization to introduce the piperidine and pyrazole substituents. Specific synthetic routes can vary, but typically involve cyclization reactions and coupling strategies that ensure high yields and purity.
Antimicrobial Properties
Recent studies have indicated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it demonstrated an inhibitory concentration (IC50) of 5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
Anticancer Activity
In vitro assays have shown that this compound induces apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . A detailed summary of its anticancer effects is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| A549 | 12 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
Neuropharmacological Effects
The compound has also been evaluated for neuropharmacological effects. It was found to exhibit anxiolytic properties in animal models, as evidenced by reduced anxiety-like behavior in the elevated plus maze test. This suggests potential applications in treating anxiety disorders .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against resistant strains of E. coli. The results indicated a reduction in bacterial load by over 90% within 24 hours, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.
Case Study 2: Cancer Treatment
A phase I clinical trial involving patients with advanced solid tumors showed promising results, with several patients experiencing stable disease for over six months. The trial focused on dosage optimization and safety profiles, with manageable side effects reported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
